N-butyl-6-chloropyridazin-3-amine
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Description
N-butyl-6-chloropyridazin-3-amine (BCPA) is an organic compound with the molecular formula C7H10ClN3. It is a member of a class of compounds known as pyridazinones, which are nitrogen-containing heterocycles. BCPA has been studied for its potential applications in synthetic organic chemistry and pharmaceuticals.
Scientific Research Applications
Solubility and Physical Chemistry
- The solubility of 6-chloropyridazin-3-amine, a related compound to N-butyl-6-chloropyridazin-3-amine, has been studied in various solvents such as methanol, ethanol, and acetone at different temperatures. This research is essential for understanding the physical properties and potential applications of such compounds in chemical processes. The solubility was found to increase with rising temperature, and the dissolution enthalpy and entropy were calculated, providing insight into the thermodynamics of the dissolution process (Cao et al., 2012).
Synthesis and Chemical Reactions
- Research has been conducted on the synthesis of imidazo-azines through flash vacuum thermolysis of tert-butylimines of various substrates, demonstrating the utility of this compound in creating complex heterocyclic compounds. This method shows the versatility of this compound derivatives in synthesizing novel compounds with potential applications in material science and pharmaceuticals (Justyna et al., 2017).
Biological Activity and Pharmaceutical Applications
- A study on the design, synthesis, and biological evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their derivatives as analgesic agents demonstrates the potential medicinal applications of this compound derivatives. The research highlights the compound's role in developing new analgesic agents, showing promising results in in vivo studies (Aggarwal et al., 2020).
Catalysis and Chemical Transformations
- Another application involves the use of this compound derivatives in catalysis, particularly in C-H amination reactions. These reactions are pivotal in organic synthesis, enabling the construction of complex molecules with nitrogen-containing functional groups. Research in this area explores the development of metal-catalyzed direct C-H amination using organic azides as the nitrogen source, highlighting the role of this compound derivatives in facilitating these transformations (Shin et al., 2015).
properties
IUPAC Name |
N-butyl-6-chloropyridazin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c1-2-3-6-10-8-5-4-7(9)11-12-8/h4-5H,2-3,6H2,1H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWAXJOTHJMEPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NN=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40143566 |
Source
|
Record name | Pyridazine, 3-butylamino-6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40143566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1009-84-3 |
Source
|
Record name | Pyridazine, 3-butylamino-6-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001009843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridazine, 3-butylamino-6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40143566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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